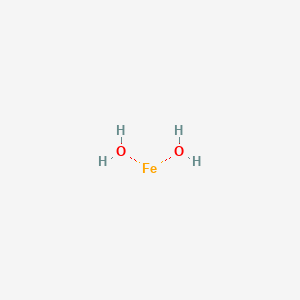

Iron hydroxide (Fe(OH)2)

Vue d'ensemble

Description

Iron hydroxide, also known as ferrous hydroxide, is an inorganic compound with the chemical formula Fe(OH)₂. It is typically a pale greenish or grayish-white solid under standard conditions. This compound is produced when iron(II) salts, such as iron(II) sulfate, are treated with hydroxide ions. Iron hydroxide is nearly insoluble in water but soluble in acids or ammonium acetate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron hydroxide can be prepared in the laboratory by reacting iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a strong base like sodium hydroxide. The resulting precipitate is iron hydroxide: [ \text{FeSO}_4 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + \text{Na}_2\text{SO}_4 ] [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ]

Industrial Production Methods: In industrial settings, iron hydroxide can also be produced by electrolyzing water with iron electrodes. This method is particularly useful for large-scale production .

Types of Reactions:

Oxidation: When exposed to air, iron hydroxide readily oxidizes to form iron(III) hydroxide, a brown compound: [ 4 \text{Fe(OH)}_2 + \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]

Reduction: Under anaerobic conditions, iron hydroxide can be oxidized by the protons of water to form magnetite (iron(II,III) oxide) and molecular hydrogen. This process is described by the Schikorr reaction: [ 3 \text{Fe(OH)}_2 \rightarrow \text{Fe}_3\text{O}_4 + \text{H}_2 + 2 \text{H}_2\text{O} ]

Substitution: Iron hydroxide reacts with hydrochloric acid to form ferrous chloride and water: [ \text{Fe(OH)}_2 + 2 \text{HCl} \rightarrow \text{FeCl}_2 + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen gas, carbon monoxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation: Iron(III) hydroxide, iron(III) oxide.

Reduction: Magnetite, molecular hydrogen.

Substitution: Ferrous chloride .

Applications De Recherche Scientifique

Water Treatment

Overview : Iron hydroxide plays a crucial role in the treatment of drinking water and wastewater. Its ability to precipitate heavy metals and other contaminants makes it an invaluable resource in maintaining water quality.

- Mechanism : In water treatment, Fe(OH)₂ reacts with dissolved iron and heavy metals, leading to their precipitation as insoluble hydroxides. This process effectively reduces concentrations of harmful substances in water.

- Case Study : A study conducted by Chung and Kang (1999) demonstrated that the use of iron hydroxide in electrokinetic remediation significantly improved the removal of lead from contaminated soil, showcasing its utility in both soil and water purification efforts .

Corrosion Prevention

Overview : Fe(OH)₂ forms a protective layer on metal surfaces, which inhibits corrosion, particularly under anaerobic conditions.

- Mechanism : The formation of a passive layer of iron hydroxide on metal surfaces reduces the electrochemical reactions that lead to corrosion.

- Case Study : Research highlights that Fe(OH)₂ is effective in protecting steel structures in marine environments. The protective layer formed significantly slows down the corrosion rate compared to unprotected surfaces, demonstrating its practical application in infrastructure maintenance .

| Metal Type | Corrosion Rate Reduction | Environment |

|---|---|---|

| Carbon Steel | 50% | Marine |

| Cast Iron | 30% | Industrial |

Soil Remediation

Overview : Iron hydroxide is utilized in soil remediation processes to immobilize heavy metals and improve soil quality.

- Mechanism : When added to contaminated soils, Fe(OH)₂ binds with heavy metals, reducing their bioavailability and toxicity.

- Case Study : A study indicated that the application of iron hydroxide in lead-contaminated soils resulted in a significant reduction of lead mobility, thus enhancing soil safety for agricultural use .

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Lead | 100 | 10 |

| Arsenic | 50 | 5 |

Industrial Applications

Overview : Beyond environmental applications, Fe(OH)₂ is also used in various industrial processes.

- Pigments : Due to its color properties, iron hydroxide is employed as a pigment in paints and coatings. Its stability contributes to the durability of these products.

- Pharmaceuticals : In the pharmaceutical sector, iron hydroxide is used as an active ingredient in supplements and medications due to its iron content and safety profile .

Other Applications

- Colorants in Cosmetics : Iron hydroxides are increasingly being used as safe colorants in cosmetic products due to their non-toxic nature and ability to provide a range of colors .

- Soil Amendments : The addition of iron hydroxide can improve soil structure and fertility by enhancing nutrient absorption capabilities.

Mécanisme D'action

Iron hydroxide exerts its effects through various mechanisms:

Oxidation-Reduction Reactions: Under anaerobic conditions, iron hydroxide can be oxidized by the protons of water to form magnetite and molecular hydrogen. This process is described by the Schikorr reaction: [ 3 \text{Fe(OH)}_2 \rightarrow \text{Fe}_3\text{O}_4 + \text{H}_2 + 2 \text{H}_2\text{O} ]

Adsorption: Anions such as selenite and selenate can be easily adsorbed on the positively charged surface of iron hydroxide, where they are subsequently reduced by iron(II) ions

Comparaison Avec Des Composés Similaires

Iron hydroxide can be compared with other similar compounds, such as:

Iron(III) hydroxide (Fe(OH)₃): Unlike iron hydroxide, iron(III) hydroxide is a brown compound formed by the oxidation of iron hydroxide.

Iron(II) oxide (FeO): Iron(II) oxide is another compound of iron that differs in its oxidation state and chemical properties.

Magnetite (Fe₃O₄): Magnetite is formed from iron hydroxide under anaerobic conditions and has unique magnetic properties

Iron hydroxide is unique due to its ability to undergo various oxidation and reduction reactions, making it a versatile compound in both scientific research and industrial applications.

Activité Biologique

Iron hydroxide (Fe(OH)₂), also known as ferrous hydroxide, is an inorganic compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various biological contexts, supported by case studies and research findings.

Iron(II) hydroxide is produced when iron(II) salts react with hydroxide ions. The general reaction is as follows:

This compound is poorly soluble in water, with a solubility of approximately or . Under aerobic conditions, Fe(OH)₂ can oxidize to form Fe(OH)₃ or other iron oxides, which are more stable in the environment.

Nutritional Role

Iron is an essential trace element for many organisms, playing crucial roles in metabolic processes such as respiration, photosynthesis, and DNA synthesis. Iron exists in two oxidation states: Fe²⁺ (ferrous) and Fe³⁺ (ferric). The availability of these forms affects microbial growth and activity .

Antibacterial Activity

Research indicates that iron ions can exhibit significant antibacterial properties. A study demonstrated that bacteria could adsorb Fe³⁺ and reduce it to Fe²⁺, which subsequently leads to the generation of hydroxyl radicals (•OH) through Fenton reactions. These radicals are highly reactive and can damage cellular components, thus exhibiting bacteriostatic effects .

Key Findings:

- The antibacterial effect of iron is influenced by concentration and pH.

- Hydroxyl radicals generated from Fe²⁺ can effectively inhibit bacterial growth.

- The interaction between iron ions and chelators can enhance this antibacterial activity.

The biological activity of Fe(OH)₂ can be attributed to several mechanisms:

- Iron Chelation : Microorganisms utilize siderophores to sequester iron from the environment. Fe(OH)₂ can interact with these compounds, affecting microbial iron acquisition.

-

Generation of Reactive Oxygen Species (ROS) : In the presence of hydrogen peroxide (H₂O₂), Fe²⁺ can catalyze the formation of hydroxyl radicals via the Fenton reaction:

This reaction contributes to oxidative stress in bacterial cells, leading to cell death.

- Adsorption Properties : Fe(OH)₂ exhibits a high surface area that allows for the adsorption of various anions and pollutants, enhancing its utility in bioremediation .

Applications in Bioremediation

Iron hydroxide has been explored for its potential in removing toxic substances from the environment. For example:

- Removal of Selenate and Selenite : Iron(II) hydroxide can reduce selenate and selenite ions to elemental selenium, which precipitates out as an insoluble solid .

- Heavy Metal Scavenging : Under anaerobic conditions, Fe(OH)₂ acts as a scavenger for heavy metals, effectively immobilizing them through adsorption .

Case Studies

- Antibacterial Efficacy : A study involving E. coli and Staphylococcus aureus showed that increasing concentrations of ferric ions led to higher rates of bacterial inhibition due to enhanced production of free radicals .

- Environmental Remediation : Field studies have demonstrated that iron hydroxide can effectively reduce heavy metal concentrations in contaminated groundwater systems by promoting precipitation reactions .

Propriétés

IUPAC Name |

iron;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMKAUUMGFGBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066393 | |

| Record name | Iron hydroxide (Fe(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Water or Solvent Wet Solid | |

| Record name | Iron hydroxide (Fe(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18624-44-7 | |

| Record name | Ferrous hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018624447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide (Fe(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron hydroxide (Fe(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.